molecular formula CH2NO2- B1207046 Carbamate CAS No. 302-11-4

Carbamate

Cat. No. B1207046
CAS RN: 302-11-4
M. Wt: 60.032 g/mol
InChI Key: KXDHJXZQYSOELW-UHFFFAOYSA-M
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Patent
US09173883B2

Procedure details

To a solution of (+/−)-tert-butyl ((1R,5S,6R)-6-methoxy-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-yl)carbamate (1.0 equiv.) in degassed EtOH (0.10 M) was added Pd/C (0.1 equiv.). The mixture was purged with H2, and allowed to to stir under an atm of H2 overnight at RT. The reaction was filtered through a pad of celite and the cake was washed with MeOH. The organics were concentrated and purified by ISCO SiO2 chromatography. Purification was completed via SFC (30% MeOH, 100 mL/min, AD column) to yield tert-butyl S,2S,3R,5S)-5-(3-aminopyridin-4-yl)-2-methoxy-3-methylcyclohexyl)carbamate (15% yield, 99% ee) and tert-butyl ((1R,2R,3S,5R)-5-(3-aminopyridin-4-yl)-2-methoxy-3-methylcyclohexyl)carbamate (12% yield, 99% ee). LC/MS (m/z)=336.3 (MH+), Rt=0.58 min.
Name
(+/−)-tert-butyl ((1R,5S,6R)-6-methoxy-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-yl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C@H:3]1[C@H:8]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:7]=[C:6]([C:17]2[CH:22]=[CH:21][N:20]=[CH:19][C:18]=2[N+:23]([O-])=O)[CH2:5][C@@H:4]1[CH3:26]>CCO.[Pd]>[C:10](=[O:11])([O-:16])[NH2:9].[NH2:23][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][C:17]=1[C@H:6]1[CH2:7][C@@H:8]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[C@H:3]([O:2][CH3:1])[C@@H:4]([CH3:26])[CH2:5]1

Inputs

Step One
Name
(+/−)-tert-butyl ((1R,5S,6R)-6-methoxy-5-methyl-3-(3-nitropyridin-4-yl)cyclohex-2-en-1-yl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[C@@H]1[C@H](CC(=C[C@H]1NC(OC(C)(C)C)=O)C1=C(C=NC=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to to stir under an atm of H2 overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged with H2
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of celite
WASH
Type
WASH
Details
the cake was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated
CUSTOM
Type
CUSTOM
Details
purified by ISCO SiO2 chromatography
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)([O-])=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%
Name
Type
product
Smiles
NC=1C=NC=CC1[C@@H]1C[C@@H]([C@H]([C@@H](C1)NC(OC(C)(C)C)=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.